2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate moiety substituted with chlorine and fluorine atoms. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate typically involves the reaction of 3-chloro-5-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoate ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidinone.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in aqueous solutions, are employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis: The major products are 3-chloro-5-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-chlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-bromobenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzoate ring. This dual substitution enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCHUMPBAACDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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